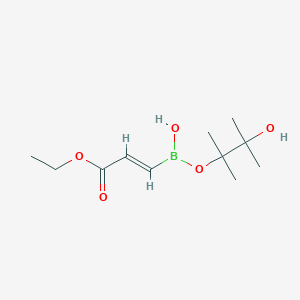

(E)-ethyl3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate

Description

(E)-ethyl3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate is a boron-containing acrylate ester characterized by a conjugated (E)-configured double bond, an ethyl ester group, and a boronate ester moiety linked to a dihydroxy-2,3-dimethylbutane fragment. The boron atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the acrylate group facilitates polymerization or functionalization .

Properties

Molecular Formula |

C11H21BO5 |

|---|---|

Molecular Weight |

244.09 g/mol |

IUPAC Name |

[(E)-3-ethoxy-3-oxoprop-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |

InChI |

InChI=1S/C11H21BO5/c1-6-16-9(13)7-8-12(15)17-11(4,5)10(2,3)14/h7-8,14-15H,6H2,1-5H3/b8-7+ |

InChI Key |

XWVPBFCFIYQZBZ-BQYQJAHWSA-N |

Isomeric SMILES |

B(/C=C/C(=O)OCC)(O)OC(C)(C)C(C)(C)O |

Canonical SMILES |

B(C=CC(=O)OCC)(O)OC(C)(C)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate typically involves the reaction of ethyl acrylate with a boronic ester. The process often employs palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate undergoes various chemical reactions, including:

Oxidation: Converts the boronic ester to a boronic acid.

Reduction: Reduces the ester group to an alcohol.

Substitution: Involves the replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction produces alcohols.

Scientific Research Applications

(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, especially in drug discovery and development.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. This process is facilitated by palladium catalysts, which enhance the reaction’s efficiency and selectivity.

Comparison with Similar Compounds

Structural Analogs

Boron-Containing Acrylates

The target compound’s boronate ester group distinguishes it from non-boronated acrylates. For instance:

- Phosphorus-containing acrylates (e.g., 2-phosphoethyl methacrylate) replace boron with phosphorus, enhancing flame retardancy but reducing cross-coupling utility .

- Triazole-substituted acrylates (e.g., compounds 10d–12c in ) feature nitrogen-rich heterocycles, offering hydrogen-bonding capacity but lacking boron’s catalytic versatility .

Hydroxy-Substituted Acrylates

- (E)-3-(3,4-dihydroxyphenyl)acrylate derivatives () bear phenolic hydroxyl groups, which improve antioxidant properties but limit stability under acidic conditions compared to the target’s boronate ester .

- Hydroxy ketone acrylates (e.g., 3-hydroxy-2,2-dimethylcyclopentanone derivatives) share hydroxyl groups but lack boron, limiting their use in metal-catalyzed reactions .

Boron Incorporation

- C-H Borylation: The target compound’s boron group may be introduced via transition-metal-catalyzed C-H activation, a method noted for favorable thermodynamics and kinetics in alkane/arene borylation .

- Suzuki-Miyaura Coupling: Boronated acrylates often serve as intermediates in cross-coupling reactions, contrasting with non-boronated analogs (e.g., ’s compounds B–C), which require separate halogenation steps .

Acrylate Functionalization

- Amide Formation : Compounds D1–D17 () use EDCI/HOBt-mediated coupling, whereas the target compound’s ester group likely requires milder conditions for derivatization .

- UV-Curable Systems : Unlike urethane (meth)acrylates with Diels-Alder adducts (), the target’s boron group may alter UV-curing kinetics or thermal reversibility .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Acrylates

*Specific data for the target compound is extrapolated from analogous systems.

Key Observations:

- Yields : Boronated acrylates synthesized via C-H borylation (hypothetical for the target) may achieve higher yields (>50%) compared to amide-coupled analogs (e.g., D1: 31%) .

- Thermal Stability : The boronate ester’s electron-deficient nature may lower melting points relative to rigid aromatic acrylates (e.g., D1: 125–126°C) but enhance solubility in polar solvents .

Biological Activity

(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₁BO₅

- Molecular Weight : 244.09 g/mol

- IUPAC Name : [(E)-3-ethoxy-3-oxoprop-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

- InChI Key : XWVPBFCFIYQZBZ-BQYQJAHWSA-N

Synthesis

The synthesis of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate typically involves the reaction of ethyl acrylate with a boronic ester through palladium-catalyzed cross-coupling reactions. These reactions are favored for their efficiency and selectivity, often employing bases such as potassium carbonate and solvents like tetrahydrofuran (THF) under inert conditions.

The biological activity of this compound is attributed to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, allowing it to form new carbon-carbon bonds with electrophiles. This mechanism is facilitated by palladium catalysts that enhance the reaction's efficiency and selectivity.

Antiproliferative Activity

Research indicates that (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation effectively. For instance, related compounds with similar structures have demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7) and other cancer types .

Antioxidative Activity

The antioxidative properties of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate have been explored in various studies. Compounds derived from this structure have shown improved antioxidative activity compared to standard antioxidants. This property is crucial for preventing oxidative stress-related cellular damage, which is often linked to cancer progression .

Case Studies

-

Study on Antiproliferative Effects :

A study evaluated the antiproliferative effects of several derivatives related to (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate against human cancer cell lines including MCF-7 and HCT116. The results indicated that certain derivatives exhibited potent activity with IC50 values below 5 µM, suggesting their potential as therapeutic agents in cancer treatment . -

Antioxidant Evaluation :

Another research project focused on the antioxidative capacity of similar compounds. The findings revealed that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting their potential for therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 1.2 | Antiproliferative |

| Compound B | Structure B | 4.4 | Antioxidative |

| (E)-Ethyl 3-(hydroxy...) | C₁₁H₂₁BO₅ | <5 | Antiproliferative & Antioxidative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.